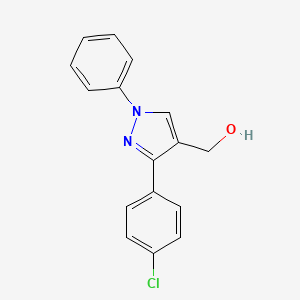

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Description

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole-based compound featuring a chlorophenyl group at the 3-position and a hydroxymethyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₆H₁₂ClN₂O, with a molecular weight of 298.74 g/mol. The compound is of interest due to its structural versatility, enabling derivatization for applications in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial research .

Properties

IUPAC Name |

[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRYFKFGOCASDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190106 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-39-8 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036640398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from Pyrazole Carboxylates via Reduction

A common and well-documented approach involves the reduction of pyrazole-3-carboxylates to the corresponding pyrazol-4-yl methanols.

- Starting from a mixture of regioisomeric 3- and 5-pyrazole carboxylates (5 mmol) dissolved in dry tetrahydrofuran (THF, 30 mL).

- Addition of lithium aluminum hydride (LiAlH4, 5 mmol) at 0 °C.

- Stirring at room temperature for 1 hour.

- Quenching the reaction with 10% aqueous sodium hydroxide.

- Filtration through Celite and extraction with ethyl acetate.

- Evaporation under vacuum to yield crude alcohols.

- Separation of regioisomers by column chromatography to isolate the major product, (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, in yields ranging from 61% to 74%.

- The regioisomeric mixture requires chromatographic separation.

- LiAlH4 is a strong reducing agent effective for ester to alcohol conversion.

- The reaction is performed under anhydrous conditions to prevent side reactions.

Preparation of Pyrazole Carboxylates

The pyrazole carboxylates used as starting materials are typically synthesized by condensation reactions involving substituted hydrazines and β-ketoesters.

- For example, 4-chlorophenylhydrazine hydrochloride reacts with ethyl benzoylacetate or ethyl acetoacetate in glacial acetic acid with sodium acetate as a base.

- The reaction is stirred at room temperature or refluxed in methanol for extended periods (up to 24 h).

- The resulting pyrazolone derivatives are isolated by precipitation and recrystallization.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole carboxylate synthesis | 4-chlorophenylhydrazine + ethyl benzoylacetate, acetic acid, sodium acetate, reflux or room temp | 70-95 | Precursor preparation |

| Reduction to methanol | LiAlH4 in dry THF, 0 °C to RT, quench with NaOH | 61-74 | Requires chromatographic separation |

| Oxidation to aldehyde (optional) | PCC in CH2Cl2, RT, 8 h | 55-57 | For further derivatization |

| Halogenation (optional) | ICl, K2CO3 in CHCl3, 0 °C to RT | 92-96 | For 4-iodopyrazole derivatives |

Analytical and Purification Techniques

- Column chromatography is essential for separating regioisomeric alcohols.

- High-Performance Liquid Chromatography (HPLC) with reverse-phase columns and mobile phases of acetonitrile/water/phosphoric acid or formic acid is used for purity analysis.

- Characterization includes NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Notes

- The reduction of pyrazole carboxylates with LiAlH4 is a reliable and reproducible method to obtain this compound.

- The regioselectivity of the reaction favors the 3-substituted pyrazole methanol as the major product.

- The synthetic route allows for structural modifications at various positions on the pyrazole ring, enabling the exploration of biological activities.

- Yields are generally moderate to good, with purification steps critical for isolating the desired isomer.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carbonyl compound, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, providing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related pyrazole derivatives, focusing on structural modifications , biological activities , and physicochemical properties .

Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound 5o (Chalcone) | Compound 35c (Triazole) | Thiazolidinedione Derivatives (71/72) |

|---|---|---|---|---|

| Molecular Weight | 298.74 g/mol | ~500 g/mol | ~600 g/mol | ~450–500 g/mol |

| cLogP | ~3.1 (predicted) | 4.2 | 5.8 | 3.5–4.0 |

| Hydrogen Bond Donors | 1 (-OH) | 0 | 0 | 1–2 (-NH, -OH) |

| Rotatable Bonds | 3 | 6 | 8 | 4–5 |

| Water Solubility (cLogS) | -2.1 (moderate) | -3.5 (low) | -4.2 (low) | -2.8 (moderate) |

| Toxicity Profile | Low (predicted) | Low (no mutagenicity) | Moderate (bromine risk) | Low (no carcinogenicity) |

Notes:

Biological Activity

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, commonly referred to as a pyrazole derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which contributes to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

- Molecular Formula : C16H13ClN2O

- Molecular Weight : 284.740 g/mol

- CAS Number : 36640-39-8

- Density : 1.25 g/cm³

- Boiling Point : 482.9 ºC at 760 mmHg

- LogP : 3.685

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that compounds derived from pyrazole scaffolds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard drugs like dexamethasone, which achieved 76% inhibition at 1 µM .

Analgesic Properties

The analgesic effects of this compound have been highlighted in various studies. Pyrazole derivatives are known to interact with pain pathways, leading to a reduction in pain perception. In animal models, these compounds have been shown to alleviate pain comparable to traditional analgesics .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies have reported that this compound exhibits activity against several bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 40 µg/mL, indicating its potential as an antimicrobial agent .

Research Findings and Case Studies

The biological activities of this compound are attributed to its ability to modulate various signaling pathways involved in inflammation and pain response. The compound is believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins . Additionally, its interaction with specific receptors may further enhance its analgesic properties.

Q & A

Q. What synthetic routes are commonly employed for (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of substituted phenylhydrazines with β-keto esters or diketones to form the pyrazole core. For example, chlorophenyl and phenyl substituents are introduced via Suzuki coupling or nucleophilic substitution . Key steps include:

- Cyclocondensation : Optimized at 80–120°C in ethanol or THF, with yields improved by acid catalysis (e.g., H₂SO₄).

- Hydroxymethylation : Achieved via Baylis-Hillman reaction using DABCO as a catalyst, producing the methanol moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol.

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher yields at 100°C |

| Solvent Polarity | Ethanol/THF | Minimizes side reactions |

| Catalyst Loading | 5–10 mol% DABCO | Reduces reaction time |

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, methanol -OH at δ 2.5–3.5 ppm) .

- IR : Stretching vibrations for -OH (3200–3400 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles between aromatic rings (e.g., 45–60°) .

Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.2–8.1 (m, 9H, aromatic) | |

| X-ray | Space group P2₁/c, Z = 4 |

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?

Methodological Answer: Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxicity) arise from assay conditions or structural variations. Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 µM) .

- Comparative SAR Studies : Modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate pharmacophores .

- Computational Modeling : Multiwfn software calculates electrostatic potential surfaces to predict binding affinity to targets like COX-2 .

Case Study :

| Derivative | Bioactivity (IC₅₀, µM) | Structural Feature |

|---|---|---|

| 4-Chlorophenyl analog | 12.3 ± 1.2 (COX-2) | Electron-withdrawing Cl |

| 4-Methoxyphenyl analog | >100 (Inactive) | Electron-donating OMe |

Q. How does crystallographic data inform the reactivity of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals steric and electronic factors affecting reactivity:

- Torsional Angles : Pyrazole and chlorophenyl rings exhibit non-planar arrangements (dihedral angle ~55°), limiting π-π stacking but enhancing solubility .

- Hydrogen Bonding : Methanol -OH forms intermolecular bonds (O···N: 2.89 Å), influencing solid-state stability and solubility .

- SHELX Refinement : Anisotropic displacement parameters (ADPs) quantify thermal motion, correlating with stability under reaction conditions .

Crystallographic Parameters :

| Parameter | Value | Implication |

|---|---|---|

| Space Group | P2₁/c | Monoclinic symmetry |

| Unit Cell Volume | 1697.57 ų | Moderate packing density |

Methodological Considerations

Q. What computational tools are recommended for electronic structure analysis of this compound?

Methodological Answer:

- Multiwfn : Analyzes electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map nucleophilic/electrophilic sites .

- Docking Studies (AutoDock Vina) : Predicts binding modes with biological targets using crystallographic data for parameterization .

- DFT Calculations (Gaussian 16) : Optimizes geometry at B3LYP/6-31G(d) level, calculating HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.